

# BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986163 |           |
| Cat. No.:            | B12422891  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of rapid-acting antidepressants targeting the glutamatergic system, such as ketamine, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of **BMS-986163**, a novel intravenous prodrug under investigation as a rapid-acting antidepressant. **BMS-986163** is rapidly converted in vivo to its active moiety, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document consolidates the core preclinical data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the development of **BMS-986163**.

#### **Mechanism of Action**

**BMS-986163** is a water-soluble dihydrogen phosphate prodrug designed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] Following intravenous administration, **BMS-986163** undergoes rapid conversion to BMS-986169.[1][2][3]

BMS-986169 acts as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][4][5] This mechanism is distinct from the channel-blocking action of ketamine. By binding to an allosteric site on the GluN2B subunit, BMS-986169 reduces the



receptor's response to the binding of the neurotransmitter glutamate. The modulation of the glutamatergic system, specifically through GluN2B-containing NMDA receptors, is a compelling target for antidepressant therapy due to its role in synaptic plasticity.[1] Preclinical evidence suggests that, similar to ketamine, this modulation can lead to enhanced synaptogenesis.[1]



Click to download full resolution via product page

Mechanism of action for BMS-986163.

## **Quantitative Data**

The preclinical development of **BMS-986163** and its active form, BMS-986169, has generated a substantial amount of quantitative data across in vitro and in vivo studies. These findings are summarized in the tables below for ease of comparison.



Table 1: In Vitro Pharmacology of BMS-986169

| Parameter                              | Target                           | Value                  | Species                          | Reference |
|----------------------------------------|----------------------------------|------------------------|----------------------------------|-----------|
| Binding Affinity<br>(Ki)               | GluN2B                           | 4.0 nM                 | Rat Brain                        | [1]       |
| 4.03-6.3 nM                            | -                                | [4][5]                 |                                  |           |
| Functional<br>Inhibition (IC50)        | GluN2B                           | 24 nM                  | Human (in<br>Xenopus<br>oocytes) | [1]       |
| 24.1 nM                                | Human (in<br>Xenopus<br>oocytes) | [4][5]                 |                                  |           |
| hERG Inhibition<br>(IC50)              | hERG Channel                     | 28.4 μΜ                | Human                            | [4][5]    |
| CYP450<br>Inhibition (IC50)            | Multiple CYPs                    | > 18 μM                | Human Liver<br>Microsomes        | [6]       |
| Aqueous<br>Solubility (BMS-<br>986163) | -                                | 19.9 mg/mL (pH<br>7.4) | -                                | [1]       |

Table 2: In Vivo Efficacy and Receptor Occupancy of BMS-986169



| Assay                               | Parameter                    | Dose                | Result                                    | Species | Reference |
|-------------------------------------|------------------------------|---------------------|-------------------------------------------|---------|-----------|
| Ex Vivo<br>Receptor<br>Occupancy    | GluN2B<br>Occupancy          | 3 mg/kg (i.v.)      | 87-95%                                    | Mouse   | [6]       |
| Mouse<br>Forced Swim<br>Test (mFST) | Minimum Effective Dose (MED) | 1.0 mg/kg<br>(i.v.) | Significant<br>reduction in<br>immobility | Mouse   | [1]       |
| GluN2B<br>Occupancy at<br>MED       | 1.0 mg/kg<br>(i.v.)          | 73%                 | Mouse                                     | [1]     |           |

**Table 3: Intravenous Pharmacokinetic Parameters of BMS-986169** 

| Species | Clearance (CL)<br>(ml/min/kg) | Volume of<br>Distribution (Vdss)<br>(L/kg) | Half-life (t1/2) (h) |
|---------|-------------------------------|--------------------------------------------|----------------------|
| Mouse   | 104                           | 10.3                                       | 1.2                  |
| Rat     | 63                            | 4.3                                        | 0.8                  |
| Dog     | 22                            | 3.5                                        | 2.1                  |
| Monkey  | 16                            | 2.5                                        | 2.0                  |
|         |                               | ·                                          | ·                    |

Data derived from preclinical studies.[1]

## **Experimental Protocols**

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of **BMS-986163** and BMS-986169.

#### In Vitro GluN2B Receptor Binding Assay



This assay determines the binding affinity (Ki) of the compound for the GluN2B receptor.

- Tissue Preparation: Brain tissue from adult male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.
- Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the GluN2B allosteric site (e.g., [3H]ifenprodil) and varying concentrations of the test compound (BMS-986169).
- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with cold buffer.
- Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

#### **Ex Vivo GluN2B Receptor Occupancy**

This protocol measures the percentage of GluN2B receptors bound by BMS-986169 in the brain after systemic administration.

- Animal Dosing: Male CD-1 mice are administered BMS-986169 intravenously at various doses.
- Tracer Administration: At a specified time point post-dosing, a tracer dose of a radiolabeled compound that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered intravenously.[4][5]
- Tissue Collection: After a defined period for tracer distribution, animals are euthanized, and brains are rapidly removed and frozen.
- Autoradiography: Brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate.



 Data Analysis: The density of the signal in specific brain regions is quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.



Click to download full resolution via product page

Workflow for the ex vivo receptor occupancy assay.

## **Mouse Forced Swim Test (mFST)**

The mFST is a widely used behavioral assay to screen for antidepressant-like activity.

- Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[7]
- Procedure: Mice are individually placed into the water cylinder for a 6-minute session.[7] The behavior is typically video-recorded for later analysis.
- Behavioral Scoring: The duration of immobility is scored during the final 4 minutes of the test. [7] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.
- Data Analysis: The total time spent immobile is compared between drug-treated and vehicletreated groups. A significant reduction in immobility time is indicative of an antidepressantlike effect.





Click to download full resolution via product page

Workflow for the Mouse Forced Swim Test (mFST).

## **Ex Vivo Hippocampal Long-Term Potentiation (LTP)**

This electrophysiological assay assesses the effect of the compound on synaptic plasticity, a key process implicated in the action of rapid-acting antidepressants.

- Animal Treatment: Rats are administered BMS-986163 or vehicle.
- Slice Preparation: At 24 hours post-dose, animals are euthanized, and the brains are rapidly removed.[4][5] Hippocampal slices are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).



- Electrophysiology: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- LTP Induction: After establishing a stable baseline of fEPSPs, high-frequency stimulation (HFS) is delivered to induce LTP.
- Data Analysis: The slope of the fEPSPs is monitored for at least 60 minutes post-HFS. The
  degree of potentiation is calculated as the percentage increase in the fEPSP slope compared
  to the pre-HFS baseline. Enhanced LTP in the drug-treated group compared to the vehicle
  group suggests an effect on synaptic strengthening.[1]

### **Safety and Toxicology**

BMS-986169 demonstrated weak inhibition of the hERG channel (IC50 =  $28.4 \mu M$ ), indicating a low risk for cardiac arrhythmias.[4][5] In a cardiovascular safety assessment in anesthetized guinea pigs, BMS-986169 did not produce an increase in the QTc interval at doses up to 10 mg/kg (i.v.).[1] The prodrug, **BMS-986163**, was well-tolerated in 4-day rat and single-dose monkey toxicology studies with no significant adverse effects observed.[1] Importantly, in contrast to ketamine, BMS-986169 did not produce dissociative effects in monkeys or significant hyperlocomotion in mice.[1]

#### Conclusion

**BMS-986163** is a promising rapid-acting antidepressant candidate with a well-defined mechanism of action as a GluN2B negative allosteric modulator. Preclinical data demonstrate potent and selective target engagement, efficacy in behavioral models of depression, and a favorable safety profile that differentiates it from ketamine. The successful use of a prodrug strategy addresses the solubility limitations of the active compound, enabling intravenous administration. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development in the pursuit of novel, rapid, and safe treatments for major depressive disorder.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422891#bms-986163-as-a-rapid-acting-antidepressant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com